2-ブロモイソブチル酸2-ヒドロキシエチル

概要

説明

2-Hydroxyethyl 2-bromoisobutyrate is a chemical compound with the molecular formula C6H11BrO3 . It is used as an Atom Transfer Radical Polymerization (ATRP) initiator for the creation of hydroxy functionalized telechelic polymers .

Molecular Structure Analysis

The 2-Hydroxyethyl 2-bromoisobutyrate molecule contains a total of 21 atoms. There are 11 Hydrogen atoms, 6 Carbon atoms, 3 Oxygen atoms, and 1 Bromine atom . The molecular weight of the compound is 211.05374 g/mol .Chemical Reactions Analysis

When exposed to water or hydroxide ions, it undergoes hydrolysis through a nucleophilic substitution reaction . This process involves the breaking of the ester bond between the ethyl group and the bromoisobutyrate moiety, resulting in the formation of ethanol and 2-bromoisobutyric acid as the main products .Physical and Chemical Properties Analysis

2-Hydroxyethyl 2-bromoisobutyrate is a colorless to yellow or brown liquid . It has a density of 1.456 g/mL at 25 °C and a refractive index of n20/D 1.476 .科学的研究の応用

原子移動ラジカル重合(ATRP)開始剤

“2-ブロモイソブチル酸2-ヒドロキシエチル”は、原子移動ラジカル重合(ATRP)の開始剤として使用されます . ATRPは、ポリマー構造とアーキテクチャを精密に制御できるリビングラジカル重合の一種です。 この化合物は、開始剤として、重合プロセスを開始し、ヒドロキシ官能基化テレケリックポリマーの生成につながります .

表面改質

この化合物は、カルボキシレートまたはイソシアネートで修飾された表面の改質に使用できます . これらの表面に結合することで、“2-ブロモイソブチル酸2-ヒドロキシエチル”は、親水性、反応性、生体適合性などの表面特性を変えることができます .

粒子改質

表面改質と同様に、“2-ブロモイソブチル酸2-ヒドロキシエチル”は粒子の改質にも使用できます . これは、ナノ粒子の特性を特定の用途に合わせて微調整できるナノテクノロジーの分野で特に役立ちます .

生体分子改質

“2-ブロモイソブチル酸2-ヒドロキシエチル”は生体分子の改質に使用できます . これは、この化合物を用いて、薬物送達やイメージングなどのさまざまな用途のために、他の分子を生体分子に結合させることができる生体共役の分野で使用できます .

作用機序

Target of Action

The primary target of 2-Hydroxyethyl 2-bromoisobutyrate is the initiation of Atom Transfer Radical Polymerization (ATRP) for the creation of hydroxy functionalized telechelic polymers . This compound can also be used to modify carboxylate- or isocyanate- modified surfaces, particles, or biomolecules .

Mode of Action

2-Hydroxyethyl 2-bromoisobutyrate acts as an initiator in the ATRP process . It interacts with its targets by donating a bromine atom, which initiates the polymerization process . The resulting change is the formation of hydroxy functionalized telechelic polymers .

Biochemical Pathways

The affected pathway is the Atom Transfer Radical Polymerization (ATRP) pathway . The downstream effects include the creation of hydroxy functionalized telechelic polymers . These polymers can be further used in various applications, including the modification of surfaces, particles, or biomolecules .

Result of Action

The molecular effect of 2-Hydroxyethyl 2-bromoisobutyrate’s action is the formation of hydroxy functionalized telechelic polymers . On a cellular level, these polymers can interact with various biomolecules, potentially altering their properties or functions .

将来の方向性

2-Hydroxyethyl 2-bromoisobutyrate is used as an ATRP initiator for the creation of hydroxy functionalized telechelic polymers . It can be used to modify carboxylate- or isocyanate- modified surfaces, particles, or biomolecules . This suggests potential future applications in the field of polymer science and surface modification .

生化学分析

Biochemical Properties

2-Hydroxyethyl 2-bromoisobutyrate can be used to modify carboxylate- or isocyanate-modified surfaces, particles, or biomolecules

Cellular Effects

Given its role as an ATRP initiator, it may influence cell function by initiating the polymerization of certain molecules within the cell .

Molecular Mechanism

The molecular mechanism of 2-Hydroxyethyl 2-bromoisobutyrate is primarily related to its role as an ATRP initiator. ATRP is a type of controlled/living radical polymerization that allows for the synthesis of polymers with well-defined structures .

Temporal Effects in Laboratory Settings

As an ATRP initiator, it may have long-term effects on the polymerization processes it initiates .

Metabolic Pathways

Given its role as an ATRP initiator, it may be involved in the metabolic pathways related to polymer synthesis .

Transport and Distribution

As an ATRP initiator, it may be transported to sites where polymerization processes are occurring .

Subcellular Localization

Given its role as an ATRP initiator, it may be localized to sites within the cell where polymerization processes are occurring .

特性

IUPAC Name |

2-hydroxyethyl 2-bromo-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO3/c1-6(2,7)5(9)10-4-3-8/h8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHXMVFDLNGKBSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)OCCO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

637032-56-5 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(2-bromo-2-methyl-1-oxopropyl)-ω-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=637032-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70467247 | |

| Record name | 2-HYDROXYETHYL 2-BROMOISOBUTYRATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70467247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189324-13-8 | |

| Record name | 2-Hydroxyethyl 2-bromoisobutyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=189324-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-HYDROXYETHYL 2-BROMOISOBUTYRATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70467247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propanoic acid, 2-bromo-2-methyl-, 2-hydroxyethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.182 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

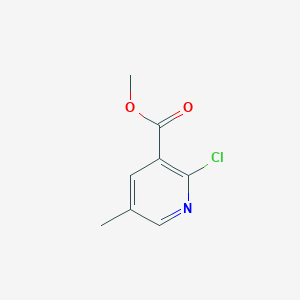

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

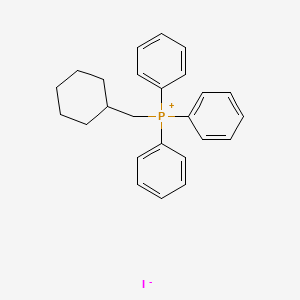

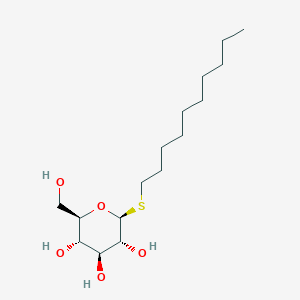

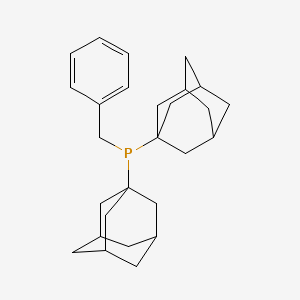

Feasible Synthetic Routes

A: 2-Hydroxyethyl 2-bromoisobutyrate (HEBiB) serves as a versatile initiator in controlled radical polymerization techniques, particularly Atom Transfer Radical Polymerization (ATRP) [, , ]. Its bifunctional structure, featuring both a hydroxyl and a bromine atom, enables the synthesis of well-defined polymers with controlled molecular weights and architectures.

A: In ATRP, HEBiB acts as an initiator, providing the bromine atom necessary for the reversible activation-deactivation cycle that characterizes this polymerization technique [, ]. This control over radical generation allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions, which are crucial for tailoring material properties.

A: The hydroxyl group in HEBiB introduces additional functionality to the polymer chain end [, , ]. This opens avenues for further modification or functionalization of the synthesized polymers. For instance, the hydroxyl group can be used to attach other molecules, such as biomolecules or dyes, expanding the potential applications of the resulting materials.

A: HEBiB has been successfully employed in the synthesis of various polymers, including poly(ε-caprolactone) (PCL) [, ], poly[2-(dimethylamino)ethyl methacrylate] (PDMAEMA) [], poly(oligo(ethylene oxide) monomethyl ether methacrylate) (POEOMA) [], and poly(N-isopropylacrylamide) (PNIPAAM) []. These polymers find applications in diverse fields ranging from drug delivery systems to surface modifications.

A: HEBiB typically partners with copper-based catalysts complexed with ligands, such as CuBr/2,2’-bipyridine [, ]. The copper catalyst facilitates the reversible activation of the bromine atom in HEBiB, initiating the polymerization process. The ligand plays a crucial role in controlling the reactivity of the copper catalyst and influencing polymerization kinetics.

A: ATRP reactions with HEBiB can be conducted in various solvents, including water, methanol, and organic solvents like tetrahydrofuran [, , ]. The choice of solvent impacts the polymerization kinetics, solubility of the reactants, and ultimately the properties of the synthesized polymer. Research has explored the effects of water concentration on ATRP, revealing its influence on the activation-deactivation equilibrium constant [].

A: One identified limitation involves the incompatibility of HEBiB with monomers containing amine groups, such as dimethylaminoethyl methacrylate (DMAEMA) []. The amine groups can deactivate the tin-based catalysts typically used in conjunction with HEBiB for ring-opening polymerization. This necessitates a specific synthetic sequence where the DMAEMA block is polymerized after the other blocks.

A: Research on polymerization reactions utilizing HEBiB as an initiator has shown that the presence of excess ascorbate and oxygen can lead to the decomposition of HEBiB []. This decomposition can negatively impact the polymerization process and requires optimization strategies, such as the addition of sodium dodecyl sulfate (SDS) and pyruvate, to ensure efficient polymerization and accurate results.

A: A suite of analytical techniques is employed to characterize polymers synthesized using HEBiB, including Nuclear Magnetic Resonance (NMR) spectroscopy [, , , ], Fourier Transform Infrared (FTIR) spectroscopy [, , , ], Gel Permeation Chromatography (GPC) [, , , , ], and Thermogravimetric Analysis (TGA) [, , ]. These techniques provide information about the polymer's structure, molecular weight, composition, and thermal properties.

A: HEBiB, through its role in ATRP, enables the controlled synthesis of well-defined polymers with tailored properties. This has profound implications for various fields. For example, HEBiB has been used to functionalize multiwalled carbon nanotubes (MWCNTs) with polymers, improving their dispersibility and expanding their potential applications in areas like electronics and sensors [, ]. This highlights the crucial role of HEBiB in advancing material science and nanotechnology.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,8-Dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine](/img/structure/B1589736.png)

![4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B1589739.png)

![4-[(2,4-Dichloro-5-methoxyphenyl)amino]-7-fluoro-6-methoxy-3-quinolinecarbonitrile](/img/structure/B1589740.png)

(tricyclohexylphosphine)ruthenium(II)](/img/structure/B1589754.png)